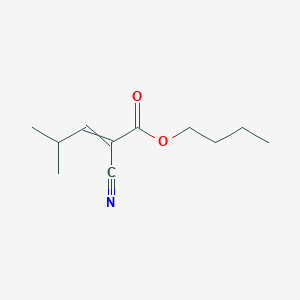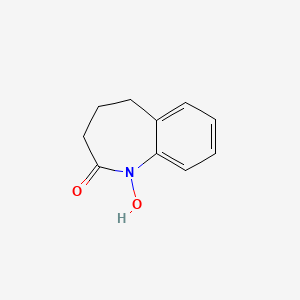
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a heterocyclic compound belonging to the benzazepine family. This compound is characterized by a seven-membered ring structure fused with a benzene ring, incorporating nitrogen and oxygen atoms. Benzazepines and their derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves cyclization reactions. One effective method is the intramolecular alkylation of N-acyl-N-ethylaniline under Friedel-Crafts conditions . Another approach involves the 1,4-addition reaction of o-lithiomethylphenyl isocyanide to α,β-unsaturated carboxylic acid esters, followed by acid hydrolysis and heating to afford the desired benzazepinone derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of different functional groups at specific positions on the benzazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products: The major products formed from these reactions include various substituted benzazepines, amines, alcohols, and ketones .
Applications De Recherche Scientifique
1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of benzazepines act as sodium channel blockers, inhibiting the flow of sodium ions and thereby exerting their therapeutic effects . Additionally, some benzazepine derivatives function as inhibitors of squalene synthase, which is crucial in cholesterol biosynthesis .
Comparaison Avec Des Composés Similaires
- 1,2,4,5-tetrahydro-3H-2-benzazepin-3-one
- 3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
- 5-Hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-4-one
Comparison: 1-Hydroxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is unique due to its specific hydroxyl group at the 1-position, which can significantly influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
113961-86-7 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
1-hydroxy-4,5-dihydro-3H-1-benzazepin-2-one |
InChI |
InChI=1S/C10H11NO2/c12-10-7-3-5-8-4-1-2-6-9(8)11(10)13/h1-2,4,6,13H,3,5,7H2 |
Clé InChI |
DUCCNOWLXGCTJC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2N(C(=O)C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



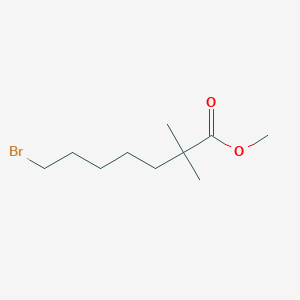
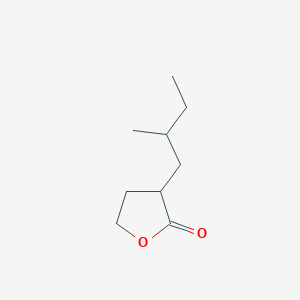
![Formamide, N,N-bis[2-(formylamino)ethyl]-](/img/structure/B14298131.png)

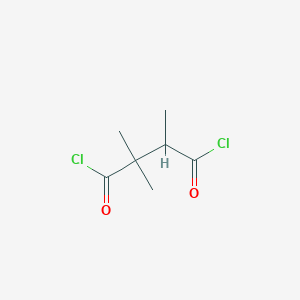
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
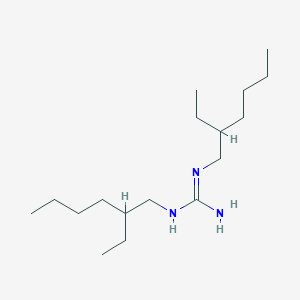

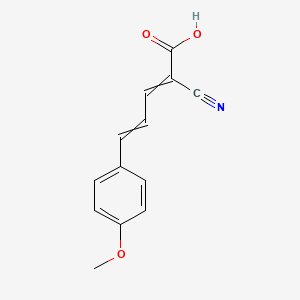

diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
